Ethyl 9-methyl-8-oxodecanoate

CAS No.: 898777-09-8

Cat. No.: VC2303270

Molecular Formula: C13H24O3

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898777-09-8 |

|---|---|

| Molecular Formula | C13H24O3 |

| Molecular Weight | 228.33 g/mol |

| IUPAC Name | ethyl 9-methyl-8-oxodecanoate |

| Standard InChI | InChI=1S/C13H24O3/c1-4-16-13(15)10-8-6-5-7-9-12(14)11(2)3/h11H,4-10H2,1-3H3 |

| Standard InChI Key | GAJVFLNMHKOQTE-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCCCCCC(=O)C(C)C |

| Canonical SMILES | CCOC(=O)CCCCCCC(=O)C(C)C |

Introduction

Chemical Structure and Properties

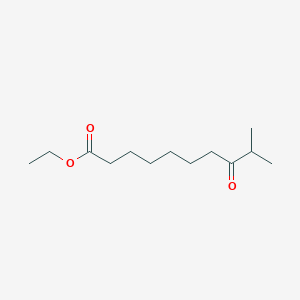

Ethyl 9-methyl-8-oxodecanoate (CAS: 898777-09-8) is characterized by its unique molecular structure containing both an ester group and a ketone functionality. The compound features a decanoate backbone with a methyl branch at the ninth carbon position and a ketone group at the eighth position.

Basic Identification Data

Table 1: Key Identification Parameters of Ethyl 9-methyl-8-oxodecanoate

| Parameter | Value |

|---|---|

| CAS Number | 898777-09-8 |

| IUPAC Name | ethyl 9-methyl-8-oxodecanoate |

| Molecular Formula | C₁₃H₂₄O₃ |

| Molecular Weight | 228.33 g/mol |

| Physical State | Colorless liquid |

| Standard Purity | 97% |

Structural Representation

The compound can be represented by the SMILES notation: CCOC(=O)CCCCCCC(=O)C(C)C, which encodes its structural arrangement . The molecule consists of a linear chain with a terminal ethyl ester group, a ketone group at the eighth carbon, and a methyl branch at the ninth carbon position. This structure confers specific reactivity and physical properties that distinguish it from similar compounds.

Chemical Identifiers

Table 2: Chemical Identifiers for Ethyl 9-methyl-8-oxodecanoate

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C13H24O3/c1-4-16-13(15)10-8-6-5-7-9-12(14)11(2)3/h11H,4-10H2,1-3H3 |

| InChIKey | GAJVFLNMHKOQTE-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CCCCCCC(=O)C(C)C |

| PubChem Compound ID | 24727487 |

The ester group and ketone functionalities in the molecule are key to its chemical reactivity and potential applications in organic synthesis and biological studies .

Chemical Reactions

Based on its structural features, Ethyl 9-methyl-8-oxodecanoate can participate in various chemical reactions, particularly through its ester and ketone functional groups.

Reactions at the Ketone Group

The ketone functionality at C8 can undergo typical carbonyl reactions:

-

Reduction to the corresponding alcohol using reagents like sodium borohydride or lithium aluminum hydride

-

Formation of oximes, hydrazones, or semicarbazones through condensation with appropriate nucleophiles

-

Aldol-type reactions at the α-position

-

Wittig reactions to form alkenes

Reactions at the Ester Group

The ethyl ester moiety can participate in:

-

Hydrolysis to yield 9-methyl-8-oxodecanoic acid

-

Transesterification with other alcohols

-

Reduction to the corresponding alcohol

-

Amidation to form the corresponding amide

These reaction pathways make Ethyl 9-methyl-8-oxodecanoate a versatile intermediate in organic synthesis, potentially serving as a building block for more complex molecules with applications in medicinal chemistry and material science.

Comparative Analysis with Analogous Compounds

Ethyl 9-methyl-8-oxodecanoate shares structural similarities with several other oxodecanoate derivatives, which helps in understanding its properties and potential applications.

Structural Comparison with Related Compounds

Table 3: Comparison of Ethyl 9-methyl-8-oxodecanoate with Structurally Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| Ethyl 9-methyl-8-oxodecanoate | 898777-09-8 | C₁₃H₂₄O₃ | 228.33 | Reference compound |

| Ethyl 9,9-dimethyl-8-oxodecanoate | 898776-45-9 | C₁₄H₂₆O₃ | 242.35 | Additional methyl group at C9 |

| Ethyl 8-oxodecanoate | 105906-29-4 | C₁₂H₂₂O₃ | 214.30 | No methyl group at C9 |

| Methyl 8-ethyl-9-oxodecanoate | - | C₁₃H₂₄O₃ | 228.33 | Positional isomer with oxo group at C9 |

| 9-Methyl-8-oxodecanoic acid | 59210-10-5 | C₁₁H₂₀O₃ | 200.27 | Carboxylic acid instead of ethyl ester |

This comparative analysis highlights how subtle structural differences can influence the physical properties and reactivity patterns of these compounds .

Applications in Research and Industry

Based on its structural features and the known applications of similar compounds, Ethyl 9-methyl-8-oxodecanoate may find utility in various research and industrial applications.

Chemical Synthesis Applications

As an intermediate in organic synthesis, the compound could serve as a building block for:

-

Pharmaceutical precursors

-

Specialty chemicals

-

Advanced materials

-

Fragrance and flavor ingredients

Analytical Chemistry Applications

In analytical chemistry, Ethyl 9-methyl-8-oxodecanoate might serve as:

-

A standard for chromatographic analyses

-

A reference compound for mass spectrometry

-

A model compound for studying ketone and ester reactivity

Research Gaps and Future Directions

The literature review reveals several research gaps and potential future directions for studies involving Ethyl 9-methyl-8-oxodecanoate.

Synthesis Optimization

Further research could focus on optimizing synthesis routes to improve yield and purity, potentially exploring:

-

Green chemistry approaches

-

Catalyst optimization

-

Flow chemistry methodologies

-

Enzymatic synthesis routes

Biological Activity Characterization

Comprehensive studies on the biological activities of Ethyl 9-methyl-8-oxodecanoate are needed, including:

-

Antimicrobial assays against various pathogens

-

Antioxidant activity measurements

-

Toxicity profiling

-

Enzyme inhibition studies

Structure-Property Relationships

Detailed investigations into how structural modifications affect properties and activities would be valuable:

-

Comparison of activities across a series of oxodecanoate derivatives

-

Computational modeling of structure-activity relationships

-

Investigation of the impact of stereochemistry at C9

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume